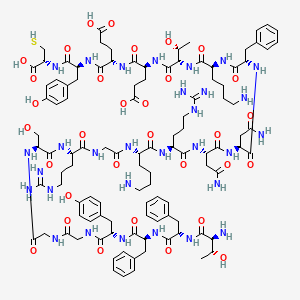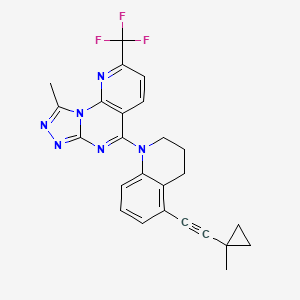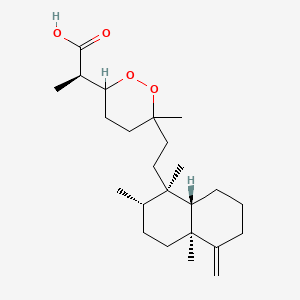
Egfr-IN-83
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Egfr-IN-83 is a potent inhibitor of the epidermal growth factor receptor (EGFR) with an IC50 value of 2.53 nM. It exhibits significant antiproliferative effects on various cancer cell lines, including MCF-7 and MDA-MB-231, with respective IC50 values of 2.50 μM and 1.96 μM . This compound is known for its ability to induce cell apoptosis, making it a valuable candidate in cancer research and therapy .
Méthodes De Préparation
The preparation of Egfr-IN-83 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and solvents to achieve the desired compound. For instance, a mother liquor preparation method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure purity and yield.
Analyse Des Réactions Chimiques
Egfr-IN-83 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Applications De Recherche Scientifique
Egfr-IN-83 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of EGFR and its downstream signaling pathways. In biology, it helps researchers understand the mechanisms of cell proliferation and apoptosis. In medicine, this compound is being investigated for its potential use in cancer therapy, particularly for cancers that exhibit overexpression of EGFR . Additionally, it has applications in the pharmaceutical industry for the development of targeted therapies.
Mécanisme D'action
The mechanism of action of Egfr-IN-83 involves the inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase. By binding to the adenosine triphosphate (ATP) binding site of the receptor, this compound prevents the phosphorylation of tyrosine residues, thereby inhibiting the downstream signaling pathways that promote cell proliferation and survival . This inhibition leads to the induction of apoptosis in cancer cells, making this compound a promising candidate for cancer therapy.
Comparaison Avec Des Composés Similaires
Egfr-IN-83 can be compared with other EGFR inhibitors such as erlotinib, gefitinib, and osimertinib. While all these compounds target the EGFR tyrosine kinase, this compound exhibits a higher potency with an IC50 value of 2.53 nM compared to erlotinib and gefitinib . Additionally, this compound has shown effectiveness against various EGFR mutations, including those that confer resistance to other inhibitors . This makes this compound a unique and valuable compound in the field of cancer research and therapy.
Propriétés
Formule moléculaire |
C22H17F3N4O |
|---|---|
Poids moléculaire |
410.4 g/mol |
Nom IUPAC |
[4-[[4-[3-(trifluoromethyl)anilino]quinazolin-7-yl]amino]phenyl]methanol |
InChI |
InChI=1S/C22H17F3N4O/c23-22(24,25)15-2-1-3-17(10-15)29-21-19-9-8-18(11-20(19)26-13-27-21)28-16-6-4-14(12-30)5-7-16/h1-11,13,28,30H,12H2,(H,26,27,29) |
Clé InChI |
NHTWAXQKWRPBSL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NC2=NC=NC3=C2C=CC(=C3)NC4=CC=C(C=C4)CO)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[13-[5-(3-azidopropylcarbamoyl)-2-carboxyphenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfonatomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate;triethylazanium](/img/structure/B12387041.png)

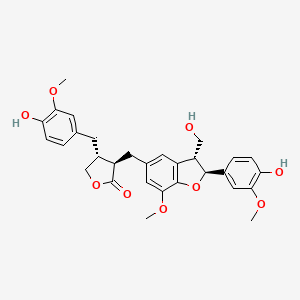
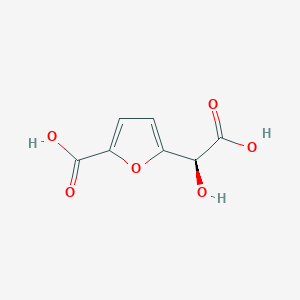
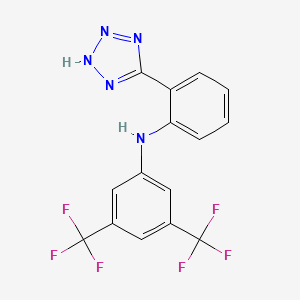
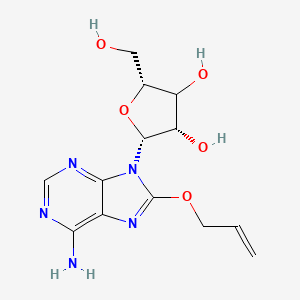
![(17-Methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-yl) 3,5-ditert-butylbenzoate;chloride](/img/structure/B12387087.png)
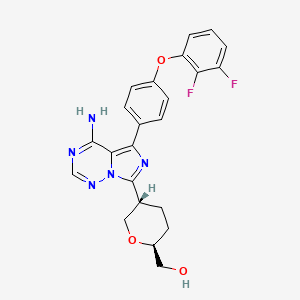
![9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-[5-(propyn-1-yl)pyridin-3-yl]purine](/img/structure/B12387095.png)
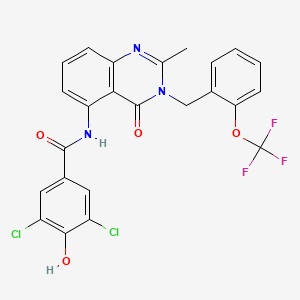
![[(2R,4S,5R)-3,4-dibenzoyloxy-4-methyl-5-(6-methyl-3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12387105.png)
